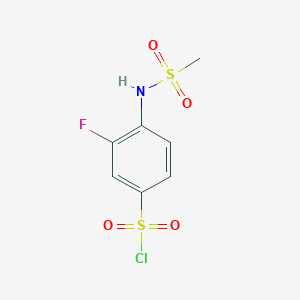
3-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C7H7ClFNO4S2 and a molecular weight of 287.72 g/mol . This compound is characterized by the presence of a fluorine atom, a methanesulfonamide group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride typically involves the following steps:
Fluorination: Introduction of the fluorine atom to the benzene ring.
Sulfonation: Addition of the sulfonyl chloride group to the benzene ring.
Methanesulfonamidation: Introduction of the methanesulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and dimethylformamide are often used.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reactions.
Major Products:
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Products: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Reagent in Organic Synthesis: Employed in various organic synthesis reactions to introduce sulfonyl chloride and methanesulfonamide groups.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in the development of new drugs and therapeutic agents.
Biochemical Studies: Used in studies involving enzyme inhibition and protein modification.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates.
Material Science: Explored for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of sulfonamide derivatives. The methanesulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
4-Fluorobenzenesulfonyl Chloride: Lacks the methanesulfonamide group, making it less versatile in certain reactions.
3-Chloro-4-methanesulfonamidobenzene-1-sulfonyl Chloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness:
Fluorine Atom: The presence of the fluorine atom in 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride imparts unique electronic properties, influencing its reactivity and interactions.
Methanesulfonamide Group: Provides additional functionality, allowing for a wider range of chemical reactions and applications.
Properties
IUPAC Name |
3-fluoro-4-(methanesulfonamido)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO4S2/c1-15(11,12)10-7-3-2-5(4-6(7)9)16(8,13)14/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJPDRCPOAOCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate](/img/structure/B2521057.png)
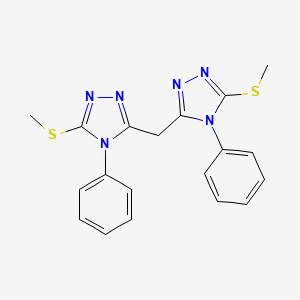
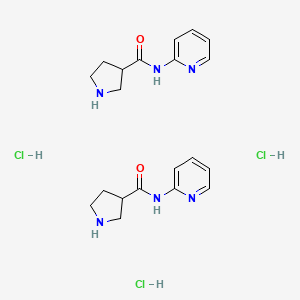
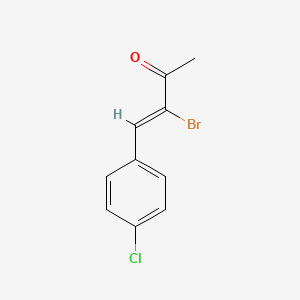
![N-(2,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2521064.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide](/img/structure/B2521068.png)

![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2521070.png)

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline](/img/structure/B2521073.png)
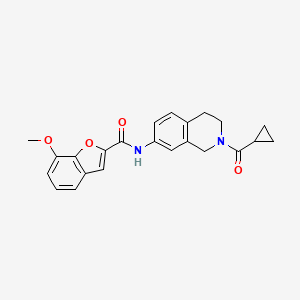
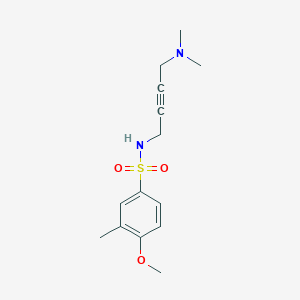

![2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2521077.png)
